N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide
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Overview
Description
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound that features a thiazole ring, an isoxazole ring, and an isopropylphenyl group. Compounds containing thiazole and isoxazole rings are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole and sulfonamide derivatives, have been known to exhibit antibacterial activity .
Mode of Action
It’s suggested that similar compounds may work in conjunction with cell-penetrating peptides to display potent antibacterial activity against both gram-negative and gram-positive bacteria .
Biochemical Pathways
Similar compounds have been shown to display faster killing-kinetics towards bacterial cells, create pores in the bacterial cell membranes , suggesting that they may interfere with bacterial cell wall synthesis or function.
Pharmacokinetics
xylosoxidans , indicating potential bioavailability.
Result of Action
Similar compounds have been shown to display potent antibacterial activity against both gram-negative and gram-positive bacteria . They also show negligible haemolytic activity towards human red blood cells .
Action Environment
The effectiveness of similar compounds has been shown to be influenced by their complexation with cell-penetrating peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and catalysts like palladium on carbon (Pd/C) are used.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-methylsulfonylphenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-4-(naphtha[1,2-d]thiazol-2-yl) semicarbazides: Evaluated for anticonvulsant and neuroprotective activities.
Uniqueness
N-(4-(4-isopropylphenyl)thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to its unique combination of thiazole and isoxazole rings, which confer a broad spectrum of biological activities. Its isopropylphenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
5-methyl-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)15-9-23-17(18-15)19-16(21)14-8-11(3)22-20-14/h4-10H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYAXGINHGNFGSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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